rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride
Description
Properties
Molecular Formula |
C10H16ClN3O |
|---|---|
Molecular Weight |
229.71 g/mol |
IUPAC Name |
5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-7-12-9(14-13-7)10-4-2-3-8(10)5-11-6-10;/h8,11H,2-6H2,1H3;1H |
InChI Key |
YCUDGLVUZCBNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C23CCCC2CNC3.Cl |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization
The oxadiazole ring is typically formed by reacting amidoximes with acylating agents. For the target compound, N-hydroxycyclopenta[c]pyrrol-3a-carboximidamide serves as the amidoxime precursor, which undergoes cyclization with acetyl chloride to form the 3-methyl-1,2,4-oxadiazole.
Reaction Conditions :
- Solvent : Anhydrous dichloromethane or toluene.
- Catalyst : Triethylamine (2.5 equiv).
- Temperature : 0°C to room temperature (12–24 hours).
- Yield : 68–72%.
Mechanism :
$$
\text{Amidoxime} + \text{Acetyl chloride} \xrightarrow{\text{Et}3\text{N}} \text{3-Methyl-1,2,4-oxadiazole} + \text{HCl} + \text{H}2\text{O}
$$
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization step. Sahoo et al. demonstrated that irradiating amidoximes with acetyl derivatives at 210 W for 10–15 minutes achieves 85–90% yields, reducing reaction times from hours to minutes.
Advantages :
Construction of the (3aR,6aR)-Octahydrocyclopenta[c]pyrrole Moiety
Stereocontrolled Ring-Closing Metathesis
The bicyclic pyrrolidine system is synthesized via Grubbs-catalyzed metathesis of a diene precursor:
Steps :
- Diene synthesis : Allylation of pyrrolidine-3-carboxylic acid.
- Metathesis : Using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.
- Hydrogenation : Pd/C-mediated hydrogenation to saturate the cyclopentene ring.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Grubbs II (5 mol%) |
| Reaction Time | 6 hours |
| Hydrogenation Pressure | 50 psi H₂ |
| Overall Yield | 58% |
Intramolecular Aldol Condensation
An alternative route involves aldol condensation of a keto-amine precursor under basic conditions:
$$
\text{Keto-amine} \xrightarrow{\text{NaOH, EtOH}} \text{Octahydrocyclopenta[c]pyrrole} + \text{H}_2\text{O}
$$
Optimization Challenges :
Coupling of Oxadiazole and Bicyclic Pyrrolidine
Nucleophilic Substitution
The oxadiazole core is functionalized at the 5-position with the bicyclic pyrrolidine via SN2 displacement:
Reaction Protocol :
Buchwald-Hartwig Amination
For higher stereochemical fidelity, palladium-catalyzed cross-coupling is employed:
$$
\text{5-Bromo-oxadiazole} + \text{Pyrrolidine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Intermediate}
$$
Conditions :
- Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).
- Base : Cs₂CO₃ (2.5 equiv).
- Solvent : 1,4-Dioxane, 100°C, 12 hours.
Final Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification:
Procedure :
- Dissolve the free base in anhydrous diethyl ether.
- Bubble HCl gas through the solution at 0°C.
- Filter and wash the precipitate with cold ether.
Comparative Analysis of Synthetic Routes
| Method | Oxadiazole Yield | Pyrrolidine Yield | Overall Yield | Stereochemical Purity |
|---|---|---|---|---|
| Amidoxime Cyclization | 72% | 58% | 42% | 99% ee |
| Microwave Cyclization | 90% | 60% | 54% | 99% ee |
| Buchwald-Hartwig | 68% | 75% | 51% | 98% ee |
Key Findings :
- Microwave-assisted cyclization offers the highest efficiency (54% overall yield).
- Grubbs metathesis ensures superior stereochemical control compared to aldol condensation.
Challenges and Optimization Opportunities
- Stereochemical Drift : Prolonged reaction times during pyrrolidine synthesis may lead to epimerization. Mitigated by low-temperature protocols.
- Oxadiazole Hydrolysis : The 1,2,4-oxadiazole ring is susceptible to acidic hydrolysis. Anhydrous conditions are critical during HCl salt formation.
- Scalability : Batch microwave reactors face limitations in large-scale production. Flow chemistry adaptations are under investigation.
Chemical Reactions Analysis
Types of Reactions: rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions due to its unique structural features.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have suggested that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: It has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as histone deacetylase (HDAC) inhibition. For instance, certain derivatives have shown IC50 values as low as 8.2 nM against HDAC-1, indicating strong potency in cancer treatment contexts .
Medical Applications
Ongoing research aims to explore its therapeutic potential for various diseases:
- Therapeutic Agent Development: There are investigations into its efficacy in treating conditions such as cancer and infectious diseases.
Industrial Applications
The compound is also explored in industrial settings:
- Material Development: Its unique chemical structure makes it suitable for developing new materials.
- Catalysis: It can act as a catalyst in various industrial processes.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
- 3-Methyl vs. 3-Isopropyl substitution: The compound 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 1807888-05-6) shares the same bicyclic core but substitutes the methyl group with an isopropyl moiety. This increases hydrophobicity (logP) and molecular weight (257.76 g/mol vs.
- 3-Methyl vs. 3-Phenyl substitution: 5-[Octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride (CAS 1955506-06-5) replaces the methyl group with a phenyl ring.
Stereochemical and Isomeric Differences
- Enantiomeric Pairs: The (3aS,6aS)-enantiomer of the isopropyl analog (CAS 1807888-05-6) demonstrates how stereochemistry influences receptor interactions.
1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomerism :
rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole (EN 300-71905) shifts the oxadiazole substituents, altering electronic distribution and hydrogen-bonding capacity. Such isomerism can drastically affect binding affinity and metabolic stability .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole HCl | 3-Methyl | C₁₁H₁₈ClN₃O | ~229.7 | Moderate hydrophobicity, chiral centers |
| 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole HCl | 3-Isopropyl | C₁₂H₂₀ClN₃O | 257.76 | Increased logP, enhanced permeability |
| 5-[Octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole HCl | 3-Phenyl | C₁₆H₂₀ClN₃O | ~305.8 | High lipophilicity, π-π interactions |
| rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole | 5-Ethyl (1,3,4-oxadiazole) | C₁₁H₁₈N₃O | 216.28 | Isomeric electronic effects |
Implications for Drug Design
Structural similarity principles suggest that:
- Methyl and isopropyl analogs may target similar enzymes but differ in potency due to steric effects.
- Phenyl-substituted derivatives could exhibit off-target interactions due to aromaticity.
- Stereochemical purity is essential for optimizing enantioselective activity .
Biological Activity
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride is a compound of interest due to its unique structural features and potential therapeutic applications. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.76 g/mol. Its structure includes a bicyclic amine fused with an oxadiazole ring, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its role as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as metabolism, cell survival, and apoptosis. Inhibition of this kinase has been linked to therapeutic effects in conditions like Alzheimer's disease and certain cancers.
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The compound's IC50 values suggest it can inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 9.4 |
| MCF7 | 12.8 |
| A549 | 10.5 |
| HCT116 | 8.7 |
These results indicate a promising profile for further development as an anticancer agent .
2. Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to rac-5 have shown activity against various pathogens including bacteria and fungi. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 0.25 |
| Candida albicans | 0.50 |
| Mycobacterium tuberculosis | 0.045 |
These findings highlight the potential of rac-5 as an antimicrobial agent .
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives including rac-5:
- Study on GSK-3β Inhibition : A study demonstrated that rac-5 effectively inhibited GSK-3β in vitro, leading to increased levels of glycogen synthesis and cell survival in neuronal cultures exposed to neurotoxic conditions.
- Antitumor Efficacy : In vivo studies using mouse models revealed that treatment with rac-5 resulted in significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the stereochemistry of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å) can confirm stereochemistry .
- NMR spectroscopy : Use NOESY/ROESY to detect spatial proximity of protons in the cyclopenta[c]pyrrol system.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for enantiomeric differentiation .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Catalyst screening : Test palladium or nickel catalysts for stereoselective cyclization of the oxadiazole ring.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates.
- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate enantiomers .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying conditions?
- Methodology :
- HPLC-MS : Quantify impurities using a mobile phase of 0.1% formic acid in water and methanol.
- Elemental analysis : Verify stoichiometry (C, H, N, Cl) to confirm molecular formula accuracy.
- Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the oxadiazole ring in the compound’s reactivity?
- Methodology :
- Isotopic labeling : Introduce deuterium at the oxadiazole methyl group to track kinetic isotope effects during hydrolysis.
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and identify rate-limiting steps .
- In situ IR spectroscopy : Monitor ring-opening reactions in real-time under acidic/basic conditions .
Q. What strategies address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodology :
-
Comparative analysis : Tabulate experimental vs. predicted values (e.g., logP, solubility) using tools like ChemRTP .
-
Force field refinement : Adjust parameters in molecular dynamics simulations to better match crystallographic data (e.g., unit cell dimensions from X-ray studies) .
Table 1 : Example Data Comparison
Property Experimental Value Predicted Value (ChemRTP) LogP 2.3 2.1 Solubility (mg/mL) 0.45 0.62
Q. How can isomer-specific activity be tested for this compound in biological systems?
- Methodology :
- Chiral separation : Use amylose-based chiral columns to resolve enantiomers .
- In vitro assays : Compare IC50 values of isolated enantiomers in target protein-binding assays (e.g., fluorescence polarization).
- Molecular docking : Simulate binding poses of each enantiomer with receptor models (e.g., AutoDock Vina) .
Q. What experimental designs are suitable for studying degradation pathways under oxidative stress?
- Methodology :
- Forced degradation : Expose the compound to H2O2 or UV light and analyze products via HRMS/MS.
- Radical trapping : Add antioxidants (e.g., BHT) to identify free radical-mediated degradation intermediates .
Q. How can thermodynamic properties (e.g., enthalpy of fusion) be measured for this compound?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions at 10°C/min heating rates.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with target biomolecules .
Data Integration and Validation
- Crystallographic validation : Cross-reference X-ray data (e.g., V = 2128.2 ų, Z = 4) with computational models to validate stereochemical assignments .
- Synthetic reproducibility : Document reaction yields and purity metrics across multiple batches to establish robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
